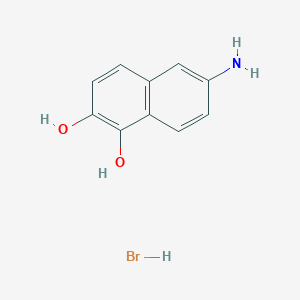

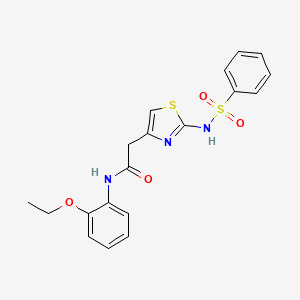

![molecular formula C14H13N3 B2625688 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole CAS No. 6507-10-4](/img/structure/B2625688.png)

5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Activities

5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds exhibited high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The structure–activity relationships and molecular docking studies of these compounds also show a high correlation between predicted and actual activities as antioxidants and antibacterials (Bassyouni et al., 2012).

Luminescent Properties in Transition Metal Complexes

The luminescent properties of transition metal complexes involving this compound ligand have been studied. A particular platinum(II) complex demonstrated luminescence in the solid state at room temperature, showing potential applications in photophysical studies (Destefano & Geiger, 2017).

In Vitro Anticancer Activity

A series of compounds incorporating the this compound motif have been synthesized and evaluated for their anticancer activity. Among these, certain derivatives displayed significant antiproliferative activity, especially against specific cancer cell lines, indicating their potential in anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).

Selective Palladation in Macrocyclic Ligands

Research involving this compound focused on selective palladation in large macrocyclic ligands, leading to the development of new coordination compounds. This work contributes to the understanding of molecular interactions in coordination chemistry (Meyer et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds have been reported to target sterol 14-alpha demethylase (cyp51) in candida species . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It’s suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

Similar compounds have been reported to interfere with the ergosterol biosynthesis pathway . By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), these compounds prevent the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .

Pharmacokinetics

It’s suggested that similar compounds could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

Similar compounds have been reported to exhibit potent activity against candida species, including several multidrug-resistant strains . These compounds have shown minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Eigenschaften

IUPAC Name |

5,6-dimethyl-2-pyridin-3-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-6-12-13(7-10(9)2)17-14(16-12)11-4-3-5-15-8-11/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTQYKZDUKVADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625609.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2625611.png)

![[4-Chloro-2-(difluoromethyl)phenyl]methanol](/img/structure/B2625623.png)

![6-methyl-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2625625.png)

![2,5-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2625626.png)